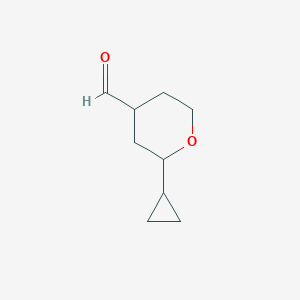
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C9H14O2 It features a tetrahydropyran ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydroxy olefin, using a catalyst like platinum or lanthanide triflates . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The aldehyde group is typically introduced through oxidation reactions, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods
Industrial production methods for 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The cyclopropyl group can participate in substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, diazomethane, Simmons-Smith reagents.
Major Products
Oxidation: 2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 2-Cyclopropyltetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde and cyclopropyl functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can be compared with other similar compounds, such as:
Tetrahydropyran: A simpler analog without the cyclopropyl and aldehyde groups.
2-Cyclopropyltetrahydro-2H-pyran: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
Properties
CAS No. |
1884203-52-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyclopropyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h6-9H,1-5H2 |
InChI Key |
SSMAOQKRZDLYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(CCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)

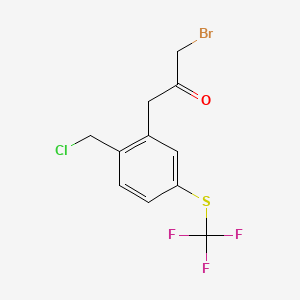
![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)
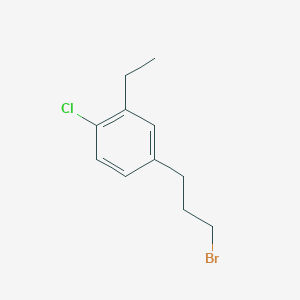
![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
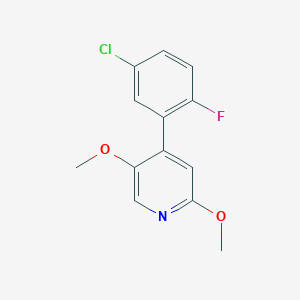
![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
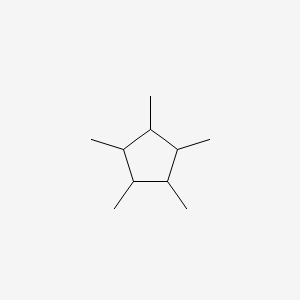
![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
